Due to its azobenzene group structure, DR1 can undergo light-induced isomerization. Researchers have investigated incorporating DR1 into liquid crystal elastomers (LCEs) to create light-responsive materials []. When exposed to light, the DR1 molecules change shape, causing the LCE to contract. This property holds promise for applications in artificial muscles or light-activated actuators.
Disperse Red 1 shows potential for removing organic pollutants from wastewater []. Its light absorption properties might be useful in photodegradation processes that break down harmful organic compounds. However, more research is needed to determine the effectiveness and environmental impact of this approach.
Some studies explore the biological effects of DR1. In vitro experiments suggest DR1 may be genotoxic (damaging to genetic material) and cause immune system reactions. Other research investigates its potential reproductive toxicity in animals []. These studies highlight the importance of understanding the potential health hazards associated with DR1 exposure.
Disperse Red 1, also known as C.I. Disperse Red 1 and identified by the CAS Registry Number 2872-52-8, is an azo dye primarily used in the textile industry for dyeing synthetic fibers such as polyester, nylon, and acrylic. Its chemical formula is with a molecular weight of 314.34 g/mol. The compound appears as a dark red powder with a melting point of approximately 160 °C. It is insoluble in water but soluble in organic solvents such as ethanol, acetone, and benzene .
The dye consists of a nitrobenzene moiety substituted at the para position with an azo group, which contributes to its vivid coloration and stability under various dyeing conditions. Disperse Red 1 is notable for its application in high-temperature dyeing processes, where it exhibits good leveling properties and resistance to temperature fluctuations during application .
In textiles, DR1 interacts with the polymer chains of synthetic fibers through weak van der Waals forces and hydrophobic interactions []. These interactions allow the dye molecules to disperse within the fiber, resulting in coloration.
DR1 can also exhibit non-linear optical (NLO) properties, meaning it can alter the properties of light passing through it []. This has potential applications in the development of optical devices, though further research is needed.
In acidic or basic conditions, Disperse Red 1 can change color; for instance, it turns yellow-brown in concentrated sulfuric acid and deep crimson in diluted solutions . Additionally, it has been shown to exhibit photoisomerization properties, transitioning from a trans to a cis configuration upon exposure to light .
Disperse Red 1 has been associated with various biological effects, particularly as an allergen. It can cause contact dermatitis upon skin exposure, leading to symptoms such as urticaria or Quincke's edema in sensitized individuals . The dye's potential carcinogenic effects have also been noted, prompting caution in its use in textiles that come into direct contact with skin .
Moreover, studies indicate that Disperse Red 1 may induce methemoglobinemia if ingested, which is characterized by reduced oxygen-carrying capacity of blood due to altered hemoglobin . These health concerns necessitate careful handling and regulation of this compound in consumer products.
Disperse Red 1 is synthesized through a diazo coupling reaction involving 4-nitrobenzenamine and N-ethyl-N-hydroxyethylaniline. The process typically involves the following steps:
Disperse Red 1 is widely used in various applications:
Disperse Red 1 belongs to a class of azo dyes that includes several similar compounds. Here are some notable comparisons:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
Disperse Scarlet B | Similar azo structure | Often used for similar textile applications but may differ in solubility properties. |
Disperse Rubine B | Azo dye with different substituents | Provides a brighter red hue compared to Disperse Red 1. |
Disperse Orange 3 | Azo dye with different chromophores | Used mainly for orange shades; less allergenic than Disperse Red 1. |
Disperse Red 1's unique combination of solubility in organic solvents and stability at high temperatures distinguishes it from these compounds while sharing common applications in textiles and plastics .
Disperse Red 1 exhibits a characteristic push-pull molecular architecture that defines its chromophoric properties and chemical behavior [1] [2]. The compound consists of two aromatic ring systems connected by an azo linkage, creating a conjugated system responsible for its distinctive red coloration [1] [3].
The molecular structure features a nitrobenzene ring system functioning as an electron-withdrawing acceptor group, coupled with an aniline derivative serving as an electron-donating donor group [1] [3]. This push-pull configuration significantly influences the electronic properties and photophysical behavior of the molecule [4] [5]. The nitro group occupies the para position on the acceptor ring, providing strong electron withdrawal that stabilizes the ground state configuration [1] [6].
The aniline portion of the molecule contains tertiary amino substitution with ethyl and hydroxyethyl groups [1] [2] [7]. The N-ethyl-N-(2-hydroxyethyl) substituent pattern contributes to the compound's solubility characteristics and hydrogen bonding capabilities [7] [8]. The hydroxyethyl group introduces hydrogen bonding functionality through its terminal hydroxyl group, affecting intermolecular interactions and solid-state packing [7].
The azo group (-N=N-) serves as the central chromophore and primary site for photoisomerization reactions [4] [5]. This linkage enables geometric isomerization between trans and cis configurations upon light irradiation [4] [5]. The conjugated system extends across both aromatic rings through the azo bridge, creating an extended π-electron system that determines the compound's optical properties [9] [10].
Disperse Red 1 possesses the molecular formula C₁₆H₁₈N₄O₃, indicating a composition of sixteen carbon atoms, eighteen hydrogen atoms, four nitrogen atoms, and three oxygen atoms [1] [2] [7]. The molecular weight is precisely 314.34 grams per mole, with an exact mass of 314.13789045 atomic mass units [1] [7] [3].
The compound's molecular composition reflects its structural complexity, with the carbon framework distributed between aromatic and aliphatic components [1]. Twelve carbon atoms constitute the two benzene ring systems, while four carbon atoms form the aliphatic substituents [1] [7]. The nitrogen content includes the four atoms comprising the azo linkage and amino functionality [1] [6].
The oxygen atoms are distributed among the nitro group and the hydroxyl functionality, with the nitro group contributing two oxygen atoms and the hydroxyethyl substituent providing one [1] [7]. This distribution influences the compound's polarity and hydrogen bonding characteristics [7] [8].
The heavy atom count totals twenty-three atoms, excluding hydrogen atoms [11]. This parameter affects the compound's molecular volume and intermolecular interactions in the solid state [11]. The molecular weight places Disperse Red 1 in the range typical for textile dyes, balancing molecular complexity with practical application requirements [6] [3].
Disperse Red 1 exhibits geometric isomerism centered around the azo double bond, existing in both E (trans) and Z (cis) configurations [4] [5] [12]. The E-isomer represents the thermodynamically more stable form and predominates under normal conditions [4] [5]. The Z-isomer is produced through photoisomerization processes and exhibits distinct photophysical properties [4] [5].
Photoisomerization occurs readily upon exposure to ultraviolet radiation at 365 nanometers, inducing trans-to-cis conversion [4] [5]. This process involves electronic excitation from the ground state to the S₁(nπ*) state, followed by rapid internal conversion and relaxation [4] [5]. The photoisomerization quantum efficiency depends on solvent properties and temperature conditions [4] [5].
The S₁(nπ) state formation occurs within 0.2 picoseconds following initial π-π excitation [4] [5]. Subsequent decay to the ground state proceeds with time constants varying from 0.5 picoseconds in acetonitrile to 1.4 picoseconds in ethylene glycol [4] [5]. These ultrafast dynamics reflect the efficiency of the photoisomerization process [4] [5].
Thermal isomerization facilitates Z-to-E conversion through rotational motion about the azo bond [4] [5] [12]. The thermal relaxation exhibits significant solvent dependence, with time constants ranging from 29 seconds in toluene to 28 milliseconds in acetonitrile [4] [5]. This variation reflects differences in solvent viscosity and polarity effects on the isomerization barrier [4] [5].
The isomerization pathway likely proceeds through rotation about the nitrogen-nitrogen bond rather than inversion mechanisms [4] [5]. Quantum chemical calculations indicate that rotational pathways provide access to conical intersection regions facilitating efficient ground state recovery [4] [5]. The ground state Z-to-E isomerization probably favors inversion pathways in push-pull substituted systems compared to parent azobenzene [4] [5].
Limited crystallographic data exists for Disperse Red 1 in its pure form, with most structural information derived from powder diffraction and microscopic analysis [13]. The compound typically exists as a burgundy red powder with particle sizes averaging 16 ± 6 micrometers as determined by optical microscopy [13].
The crystal habit appears as an opaque powder with irregular particle morphology [13]. The dark red to burgundy red coloration reflects the compound's strong absorption in the visible region, particularly around 502 nanometers [2] [3]. The powder form suggests limited long-range crystalline order or the presence of multiple polymorphic forms [13].
Intermolecular interactions in the solid state likely involve π-π stacking between aromatic ring systems and hydrogen bonding through the hydroxyethyl substituent [14]. Similar disperse red dyes exhibit herringbone-type arrangements stabilized by these non-covalent interactions [14]. The planar azobenzene core facilitates efficient packing through aromatic stacking interactions [14].
The compound's diaphaneity classification as opaque indicates strong light absorption throughout the visible spectrum [13]. This property results from the extended conjugation and push-pull electronic structure that creates intense electronic transitions [1] [9]. The opacity also suggests dense packing in the crystalline state with minimal void spaces [13].
Particle size distribution analysis reveals a relatively broad range around the mean value of 16 micrometers [13]. This distribution reflects the compound's tendency to form aggregates during synthesis or processing [13]. The particle size affects dyeing performance and dispersion stability in textile applications [6] .
The melting point range of 160-162°C indicates moderate thermal stability and suggests well-defined crystalline structure despite limited diffraction data [2] [3] [16]. The narrow melting range supports the presence of a single major polymorphic form under standard conditions [2] [3]. Thermal analysis could provide additional insights into phase transitions and crystalline behavior [3] [16].
Irritant